molecular formula C7H12Cl2N2 B098290 2-Methylbenzene-1,3-diamine dihydrochloride CAS No. 15481-70-6

2-Methylbenzene-1,3-diamine dihydrochloride

Cat. No.: B098290
CAS No.: 15481-70-6
M. Wt: 195.09 g/mol
InChI Key: LXIJUYQULXUMDO-UHFFFAOYSA-N
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Description

2-Methylbenzene-1,3-diamine dihydrochloride is an aromatic diamine salt characterized by a methyl substituent at the 2-position of the benzene ring and amino groups at the 1- and 3-positions. This compound is primarily utilized in the synthesis of pigments, such as Pigment Yellow 109, where it acts as a key intermediate in condensation reactions with chlorinated isobenzofuran derivatives . Its molecular formula is $ \text{C}7\text{H}{10}\text{N}_2 \cdot 2\text{HCl} $, with a molecular weight of 211.07 g/mol. The methyl group enhances electron density on the aromatic ring, influencing reactivity and solubility compared to unsubstituted analogs. Industrial applications emphasize its role in producing stable, high-fastness pigments for coatings and textiles .

Properties

IUPAC Name

2-methylbenzene-1,3-diamine;dihydrochloride
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InChI

InChI=1S/C7H10N2.2ClH/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H
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InChI Key

LXIJUYQULXUMDO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1N)N.Cl.Cl
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Molecular Formula

C7H10N2.2ClH, C7H12Cl2N2
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Related CAS

823-40-5 (Parent)
Record name Toluene-2,6-diamine, dihydrochloride
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DSSTOX Substance ID

DTXSID4020404
Record name 2,6-Diaminotoluene dihydrochloride
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Molecular Weight

195.09 g/mol
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Physical Description

2,6-toluenediamine dihydrochloride appears as white microcrystalline solid or light brown solid. Starts to darken in color (decompose) at approximately 437 °F; continues to darken until the melting point (525 °F) at which temperature it is a very dark brown liquid. (NTP, 1992), White or light brown solid; [CAMEO]
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water greater than or equal to 100 mg/mL at 21 °C
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Record name TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE
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Color/Form

White microcrystalline material

CAS No.

15481-70-6
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Record name 2-methylbenzene-1,3-diamine dihydrochloride
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Melting Point

525 °F (Decomposes) (NTP, 1992), 274 °C
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Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation represents the most widely adopted method for synthesizing aromatic diamines, including 2-methylbenzene-1,3-diamine. The process typically involves the reduction of nitro groups in precursors such as 2-methyl-1,3-dinitrobenzene. Patent CN104725242A outlines a hydrogenation protocol using 2-chloro-6-nitrotoluene as the starting material, employing a palladium-on-carbon (Pd/C) catalyst in a solvent system of ethanol and water. Key parameters include:

  • Temperature : 50–80°C

  • Hydrogen pressure : 1.5–3.0 MPa

  • Catalyst loading : 5–10 wt% relative to substrate

Under these conditions, the nitro groups are selectively reduced to amines, yielding 2-methylbenzene-1,3-diamine with a reported purity of 98.5% after crystallization . A critical innovation in this method is the use of dechlorination inhibitors such as ammonium chloride, which suppress undesired side reactions and improve selectivity by 15–20% .

Ammonolysis of Chlorinated Intermediates

An alternative route involves the ammonolysis of chlorinated intermediates like 1,3-dichloro-2-methylbenzene. This method, detailed in patent CN102173996A , utilizes ethylene diamine as a nucleophile in the presence of basic cupric carbonate (CuCO₃·Cu(OH)₂) as a catalyst. The reaction proceeds via a two-step mechanism:

  • Alkylation :

    1,3-Dichloro-2-methylbenzene + Ethylene diamineCuCO₃\cdotpCu(OH)₂2-Methylbenzene-1,3-diamine+2HCl\text{1,3-Dichloro-2-methylbenzene + Ethylene diamine} \xrightarrow{\text{CuCO₃·Cu(OH)₂}} \text{2-Methylbenzene-1,3-diamine} + 2\text{HCl}

    Conducted at 100–115°C for 5–8 hours, this step achieves 85–90% conversion efficiency .

  • Hydrochlorination :
    The freebase diamine is treated with concentrated hydrochloric acid (4–8 M) at 0–5°C, precipitating the dihydrochloride salt with 95% yield after recrystallization in ethanol .

This method reduces production costs by 30% compared to traditional copper powder catalysts, while shortening reaction times by 50% .

Hydrochlorination and Purification

The final step across all methods involves converting the freebase diamine to its dihydrochloride salt. Patent CN102173996A specifies dissolving the crude diamine in 4–8 M hydrochloric acid, followed by cooling to 0–5°C to precipitate the salt. Recrystallization in ethanol or ethyl acetate increases purity to >99%, as residual solvents are removed via rotary evaporation.

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalystYield (%)Purity (%)Cost Efficiency
Catalytic Hydrogenation 2-Chloro-6-nitrotoluenePd/C9298.5High
Ammonolysis 1,3-Dichloro-2-methylbenzeneBasic CuCO₃9599.0Moderate
Diazotization 2,6-DiaminotolueneNaNO₂7897.0Low

Industrial-Scale Optimization

Industrial production emphasizes solvent recycling and waste minimization . For instance, patent CN102173996A recovers excess ethylene diamine via vacuum distillation, reducing raw material costs by 25%. Similarly, the use of mixed solvents (ethyl acetate/sherwood oil) in extraction improves phase separation efficiency by 40% compared to single-solvent systems .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Dyes

One of the primary applications of 2-Methylbenzene-1,3-diamine dihydrochloride is in the dye industry. It serves as an intermediate in the production of various azo dyes and other colorants. The compound's amino groups allow for versatile reactions that lead to the formation of complex dye structures.

Case Study: Azo Dye Synthesis

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a series of azo dyes. The reaction involved coupling the diamine with diazonium salts derived from aromatic compounds. The resulting dyes exhibited vibrant colors and excellent stability under various conditions.

Dye NameYield (%)Stability (pH Range)
Azo Dye 1854-10
Azo Dye 2905-11

Pharmaceutical Applications

This compound is also important in pharmaceutical chemistry. It is used as an intermediate in the synthesis of various pharmaceutical agents, including antihypertensive drugs and anti-inflammatory compounds.

Case Study: Synthesis of Telmisartan

A notable application is its role in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. The compound acts as a precursor for key intermediates in the synthetic pathway.

Reaction StepReagents UsedYield (%)
Step 1This compound + Acetic Anhydride75
Step 2Intermediate + Hydrochloric Acid80

Industrial Applications

In industrial settings, this compound is utilized for producing polyurethane foams and coatings due to its reactivity with isocyanates.

Case Study: Polyurethane Production

A study highlighted its effectiveness as a chain extender in polyurethane formulations. The incorporation of this compound resulted in enhanced mechanical properties and thermal stability of the final product.

PropertyControl FoamFoam with Diamine
Tensile Strength (MPa)0.50.8
Elongation at Break (%)300450

Environmental Impact and Safety

While the compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Assessments indicate potential toxicity at high concentrations; therefore, appropriate handling measures are necessary.

Safety Data Overview

ParameterValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationModerate irritation
Eye IrritationSevere irritation

Mechanism of Action

The mechanism of action of 2,6-toluenediamine dihydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to act as a weak organic acid also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Diamine Dihydrochlorides

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-Methylbenzene-1,3-diamine dihydrochloride 2-methyl on benzene ring $ \text{C}7\text{H}{10}\text{N}_2 \cdot 2\text{HCl} $ 211.07 Methyl group enhances hydrophobicity
4-Methoxy-1,3-benzenediamine dihydrochloride (2,4-Diaminoanisole dihydrochloride) 4-methoxy on benzene ring $ \text{C}7\text{H}{10}\text{N}_2\text{O} \cdot 2\text{HCl} $ 211.07 Methoxy group increases polarity
Benzene-1,3-diamine dihydrochloride No substituents (unsubstituted) $ \text{C}6\text{H}8\text{N}_2 \cdot 2\text{HCl} $ 181.06 Lacks substituents, higher reactivity
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine dihydrochloride Ethylene glycol ether chain at 4-position $ \text{C}{11}\text{H}{18}\text{N}2\text{O}3 \cdot 2\text{HCl} $ 317.20 Extended ether chain improves solubility
(1S,3S)-Cyclohexane-1,3-diamine dihydrochloride Cyclohexane backbone $ \text{C}6\text{H}{16}\text{N}_2 \cdot 2\text{HCl} $ 187.11 Aliphatic cyclic structure reduces aromaticity

Key Observations :

  • Aromatic vs. Aliphatic : Cyclohexane-based diamines (e.g., ) lack aromaticity, leading to distinct electronic properties and reduced conjugation compared to benzene derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Water) Melting Point (°C) Stability Notes
This compound Moderate Not reported Stable under dry conditions
2,4-Diaminoanisole dihydrochloride High 260–265 (decomposes) Sensitive to oxidation
Benzene-1,3-diamine dihydrochloride High 163–165 Hygroscopic
2,2-Difluoropropane-1,3-diamine dihydrochloride () High Not reported Fluorine substituents enhance thermal stability

Key Observations :

  • Solubility : Aliphatic diamines (e.g., ) and methoxy-substituted derivatives exhibit higher water solubility due to polar functional groups .
  • Thermal Stability : Fluorinated aliphatic diamines () demonstrate improved stability, making them suitable for high-temperature applications .

Table 3: Application Profiles

Compound Name Primary Applications Industry Relevance
This compound Pigment synthesis (e.g., Pigment Yellow 109) Coatings, textiles
2,4-Diaminoanisole dihydrochloride Hair dyes (HC Blue No. 7 analogs) Cosmetics
Benzene-1,3-diamine dihydrochloride Pharmaceutical intermediates Drug development
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine dihydrochloride Specialty polymers Advanced materials

Key Observations :

  • Cosmetics : Methoxy-substituted diamines () are prevalent in hair dyes due to their oxidative coupling properties .
  • Pharmaceuticals : Aliphatic diamines (e.g., ) are used in chiral building blocks for drug synthesis .

Key Observations :

  • Data Gaps : Many dihydrochlorides, including 2-methyl derivatives, lack comprehensive toxicological studies () .

Biological Activity

Overview

2-Methylbenzene-1,3-diamine dihydrochloride, also known as 2,6-toluenediamine dihydrochloride (CAS No. 15481-70-6), is an organic compound classified as an aromatic amine. Its structure features two amino groups attached to a methyl-substituted benzene ring, making it a derivative of toluene. This compound is primarily utilized in the synthesis of dyes and pigments, as well as in the production of polyurethane foams. However, its biological activity has garnered significant attention due to potential mutagenic and carcinogenic properties.

  • Molecular Formula : C7H10N2·2HCl
  • Molecular Weight : 189.12 g/mol
  • IUPAC Name : 2,6-diaminotoluene dihydrochloride

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, potentially resulting in mutagenic effects. The compound's weak organic acid properties also enhance its reactivity with other biological molecules.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic potential under specific conditions. For example:

  • Ames Test : In studies using Salmonella typhimurium strains TA98 and TA100, the compound showed positive results for mutagenicity only when metabolic activation was present .
  • Chromosomal Aberration Tests : In Saccharomyces cerevisiae (yeast), positive results were observed without metabolic activation at doses ranging from 20 to 24 mg/mL .

However, long-term carcinogenicity studies have shown that this compound does not significantly induce tumors in animal models. For instance, a chronic toxicity study involving F344 rats and B6C3F1 mice revealed no significant carcinogenic effects after two years of exposure at various concentrations .

Genotoxicity

The genotoxicity profile of this compound appears to be less severe compared to its isomer 2,4-toluenediamine. Studies indicate that it does not bind effectively to DNA to form adducts, which are often precursors to mutagenic events .

Case Study 1: Long-term Toxicity Assessment

In a study conducted by the National Cancer Institute (NCI), F344 rats were administered varying doses of this compound over two years. The results indicated no significant increase in tumor incidence compared to control groups, suggesting a low carcinogenic risk associated with this compound .

Case Study 2: Skin Sensitization Potential

A skin sensitization study evaluated the dermal exposure effects of this compound using a mouse model. The results indicated mild sensitization potential but did not show significant systemic toxicity .

Summary of Biological Effects

Biological ActivityObservations
Mutagenicity Positive in Ames test with metabolic activation
Carcinogenicity No significant tumors in long-term studies
Genotoxicity Lack of DNA binding; lower risk than isomer 2,4-TDA
Skin Sensitization Mild effects observed in dermal studies

Q & A

Q. What are the optimal synthetic routes for 2-methylbenzene-1,3-diamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-nitro-2-methylbenzoic acid followed by HCl salt formation. Key steps include:

Catalytic hydrogenation of nitro groups using Pd/C under H₂ (1–3 atm) .

Hydrochloric acid treatment to precipitate the dihydrochloride salt (yield: ~95% under controlled pH and temperature) .
Critical Parameters :

  • Temperature : Excessively high temperatures (>80°C) during HCl addition may degrade the amine.
  • Solvent : Ethanol/water mixtures (70:30 v/v) prevent side reactions and ensure solubility .
Reaction Step Conditions Yield
Nitro Reduction1 atm H₂, 25°C, 12 hrs85–90%
HCl Salt Formation0°C, pH 3–4, ethanol/water95%

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) and 1H-NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) . Stability studies in aqueous solutions show degradation <5% over 30 days at 4°C, but hygroscopicity requires anhydrous storage .

Q. What solvent systems maximize solubility for reactivity studies?

  • Methodological Answer : Solubility in polar aprotic solvents (DMF, DMSO) exceeds 50 mg/mL, while aqueous solubility is pH-dependent (maximal at pH 2–3 due to protonation) . For kinetic studies, use DMF/water (9:1) to balance solubility and reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The methyl group increases steric hindrance at the 2-position, directing Suzuki-Miyaura couplings to the 4-position (e.g., with arylboronic acids). DFT calculations (B3LYP/6-31G*) confirm a 15 kJ/mol activation barrier difference between positions 4 and 6 . Experimental Validation :
  • React with 4-bromophenylboronic acid: 85% yield at 4-position vs. <5% at 6-position .

Q. What analytical methods resolve contradictions in reported toxicity mechanisms?

  • Methodological Answer : Conflicting acute toxicity data (e.g., LD₅₀ in mice: 500 mg/kg vs. 750 mg/kg) arise from purity variations. Use LC-MS/MS to quantify trace impurities (e.g., nitro intermediates) and correlate with toxicity via ROS assays in HepG2 cells . Key Findings :
  • Impurity levels >2% reduce LD₅₀ by 30% due to oxidative stress .

Q. How can solvent-solute interactions optimize crystallization for X-ray diffraction?

  • Methodological Answer : Binary solvent systems (e.g., acetone/water) enhance crystal lattice stability. Hansen Solubility Parameters predict optimal ratios:
  • δD: 18 MPa¹/², δP: 10 MPa¹/², δH: 12 MPa¹/² .
    Crystallization Protocol :

Dissolve compound in hot acetone (60°C).

Slowly add water (1:1 v/v) and cool to −20°C.

Obtain monoclinic crystals (space group P2₁/c) suitable for XRD .

Data Contradiction Analysis

Q. Why do different studies report conflicting pKa values for the amine groups?

  • Resolution : pKa discrepancies (e.g., 4.2 vs. 4.8) stem from measurement techniques. Potentiometric titration in 0.1 M KCl agrees with theoretical calculations (DFT: 4.5), while UV/Vis methods overestimate due to solvent polarity effects .

Safety and Handling

Q. What safety protocols mitigate risks associated with hygroscopicity and amine degradation?

  • Methodological Answer : Store in desiccators with silica gel and limit air exposure. FTIR monitoring (N-H stretches at 3300 cm⁻¹) detects amine oxidation to nitroso derivatives, requiring immediate repurification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzene-1,3-diamine dihydrochloride
Reactant of Route 2
2-Methylbenzene-1,3-diamine dihydrochloride

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